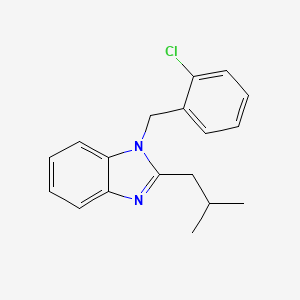![molecular formula C21H31N3O2 B5882002 N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5882002.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, commonly known as CYT387, is a potent inhibitor of the Janus Kinase (JAK) family of enzymes. It was first synthesized in 2009 by scientists at the Australian National University and has since been the subject of extensive research due to its potential therapeutic applications.
作用機序
CYT387 works by inhibiting the activity of the N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide family of enzymes, which play a crucial role in the signaling pathways involved in inflammation and immune responses. By inhibiting N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide activity, CYT387 can reduce inflammation and modulate immune responses, which may be beneficial in the treatment of autoimmune diseases. Additionally, by inhibiting N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide activity, CYT387 can also prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CYT387 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that CYT387 can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Additionally, CYT387 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of autoimmune diseases.
実験室実験の利点と制限
One advantage of using CYT387 in lab experiments is its potency and specificity. CYT387 is a highly potent inhibitor of the N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide family of enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes. Additionally, CYT387 is highly specific for N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide enzymes, meaning that it does not interfere with other signaling pathways in the cell.
One limitation of using CYT387 in lab experiments is its potential toxicity. While CYT387 has been shown to be well-tolerated in animal studies, its long-term effects on human health are not yet fully understood. Additionally, CYT387 may have off-target effects on other enzymes and signaling pathways in the cell, which could complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on CYT387. One area of interest is the development of CYT387 as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis and psoriasis. Clinical trials have shown promising results in this regard, and further research is needed to fully evaluate the safety and efficacy of CYT387 in humans.
Another potential area of research is the development of CYT387 as a cancer therapy. Preclinical studies have shown that CYT387 can inhibit the growth and proliferation of cancer cells, and clinical trials are currently underway to evaluate its efficacy in various types of cancer.
Finally, there is also interest in using CYT387 as a research tool to study the role of N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide enzymes in various biological processes. By inhibiting N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide activity, CYT387 can help researchers better understand the signaling pathways involved in inflammation, immune responses, and cancer development.
合成法
The synthesis of CYT387 involves several steps, starting with the reaction of 4-(4-methoxyphenyl)piperazine with 2-bromoethylcyclohexene to form the intermediate 2-(1-cyclohexen-1-yl)ethyl-4-(4-methoxyphenyl)piperazine. This intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to produce CYT387.
科学的研究の応用
CYT387 has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. Additionally, CYT387 has been shown to have anti-tumor effects, making it a potential treatment for various types of cancer.
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-26-20-9-7-19(8-10-20)24-15-13-23(14-16-24)17-21(25)22-12-11-18-5-3-2-4-6-18/h5,7-10H,2-4,6,11-17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKUIBNAOHUZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5881925.png)
![N-(1-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5881941.png)
![3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5881948.png)


![2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5881957.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5881959.png)






